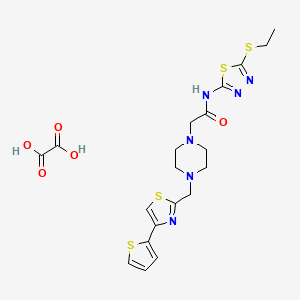
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C20H24N6O5S4 and its molecular weight is 556.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered significant interest due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure and Properties
The compound features a 1,3,4-thiadiazole ring, which is known for its strong aromaticity and ability to form hydrogen bonds. The presence of sulfur and nitrogen atoms in the ring enhances its reactivity and biological interactions. The ethylthio group and piperazine moiety contribute to its lipophilicity and potential for cellular penetration.
Antimicrobial Activity
Studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with a similar thiadiazole structure have shown effectiveness against various bacterial strains such as Staphylococcus epidermidis and Candida albicans . The compound has been evaluated for its antibacterial effects against pathogens like Xanthomonas oryzae with notable inhibition rates .
| Microorganism | Inhibition Rate (%) | Control |
|---|---|---|
| Xanthomonas oryzae pv. oryzicola | 30 | Thiodiazolecopper |
| Xanthomonas oryzae pv. oryzae | 56 | Thiodiazolecopper |
Anticancer Activity
The anticancer potential of this compound has been explored through its effect on various cancer cell lines. Research indicates that derivatives of 1,3,4-thiadiazole can inhibit tumor growth by targeting DNA synthesis without affecting protein synthesis . The compound's efficacy was highlighted in studies against MCF-7 and HepG2 cell lines, showing enhanced activity when combined with piperazine moieties .
| Cell Line | IC50 (μM) | Standard Control |
|---|---|---|
| MCF-7 | 3.3 | Cisplatin |
| HepG2 | 5.0 | Cisplatin |
Anti-inflammatory Activity
Thiadiazole derivatives are recognized for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and pathways related to chronic inflammation . This compound’s structural features may enhance its ability to modulate inflammatory responses.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The thiadiazole ring can intercalate with DNA, disrupting replication processes.
- Enzyme Inhibition : Compounds like this one may inhibit key enzymes involved in tumorigenesis and inflammation.
- Receptor Modulation : Interaction with various receptors (e.g., adenosine receptors) can lead to altered cellular signaling pathways.
Case Studies
Several research articles have documented the synthesis and biological evaluation of thiadiazole derivatives:
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6OS4.C2H2O4/c1-2-26-18-22-21-17(29-18)20-15(25)10-23-5-7-24(8-6-23)11-16-19-13(12-28-16)14-4-3-9-27-14;3-1(4)2(5)6/h3-4,9,12H,2,5-8,10-11H2,1H3,(H,20,21,25);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZZJUXRNMLYHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CN2CCN(CC2)CC3=NC(=CS3)C4=CC=CS4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O5S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














